2,6-Dibromo-3-(chloromethyl)pyridine
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Overview
Description
2,6-Dibromo-3-(chloromethyl)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms at the 2 and 6 positions and a chloromethyl group at the 3 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-(chloromethyl)pyridine typically involves the bromination of 2,6-lutidine followed by chloromethylation. One common method involves dissolving 2,6-lutidine in carbon tetrachloride and slowly adding dibromoethane and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction mixture is refluxed at 80°C for one hour. After completion, the reaction mixture is cooled, filtered, and the filtrate is washed with saturated sodium bicarbonate and sodium chloride solutions. The product is then dried and purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound with different functional groups.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
2,6-Dibromo-3-(chloromethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Material Science: Employed in the synthesis of materials with specific electronic or optical properties.
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Lacks the chloromethyl group but has similar bromine substitution.
3-Chloromethylpyridine: Lacks the bromine atoms but has a similar chloromethyl group.
2,6-Dichloropyridine: Contains chlorine atoms instead of bromine at the 2 and 6 positions.
Uniqueness
2,6-Dibromo-3-(chloromethyl)pyridine is unique due to the combination of bromine and chloromethyl groups on the pyridine ring
Properties
Molecular Formula |
C6H4Br2ClN |
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Molecular Weight |
285.36 g/mol |
IUPAC Name |
2,6-dibromo-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2 |
InChI Key |
BVDDUCAEPHZYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CCl)Br)Br |
Origin of Product |
United States |
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